7-Methoxy-1,3-benzodioxole-5-ethanamine

psychedelic phenethylamine structure-activity relationship

7-Methoxy-1,3-benzodioxole-5-ethanamine (Lophophine, MMDPEA) is the critical α-demethylated control compound for systematic SAR investigations of 3-methoxy-4,5-methylenedioxy-substituted phenethylamine psychedelics. When tested alongside MMDA (α-methylated) and mescaline (trimethoxy, no methylenedioxy), lophophine enables isolation of the α-methylation contribution to potency, metabolic stability, and receptor selectivity. Its intermediate potency (~2× mescaline) and nausea-free profile make it a cleaner phenotypic probe than mescaline for behavioral pharmacology assays. As a minor cactus alkaloid confirmed in peyote and San Pedro, it serves as an authentic reference standard for GC-MS or LC-MS/MS identification of cactus alkaloid profiles. Its distinct chromatographic retention (logP ~1.63) and unique mass spectral fragmentation relative to MMDA and MDPEA make it an essential calibrant for forensic libraries. Order now to enhance the reproducibility of your pharmacological, analytical, or forensic studies.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 23693-38-1
Cat. No. B1584781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1,3-benzodioxole-5-ethanamine
CAS23693-38-1
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OCO2)CCN
InChIInChI=1S/C10H13NO3/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5H,2-3,6,11H2,1H3
InChIKeyORXQUAPZHKCCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-1,3-benzodioxole-5-ethanamine (CAS 23693-38-1) – A Unique Phenethylamine Research Standard


7-Methoxy-1,3-benzodioxole-5-ethanamine (CAS 23693-38-1), also known as lophophine, MMDPEA, or 3-methoxy-4,5-methylenedioxyphenethylamine, is a substituted methylenedioxyphenethylamine that serves as both a naturally occurring minor cactus alkaloid and a synthetic research intermediate [1]. As the α-demethylated homologue of the psychedelic amphetamine MMDA, lophophine occupies a unique structural niche that directly influences its pharmacological profile, potency, and legal classification relative to closely related phenethylamine and amphetamine analogs [2].

Why 7-Methoxy-1,3-benzodioxole-5-ethanamine Cannot Be Replaced by Generic Methylenedioxyphenethylamine Analogs


The methylenedioxyphenethylamine class exhibits extreme sensitivity to minor structural modifications, making generic substitution between analogs unreliable for research or reference standard applications. 7-Methoxy-1,3-benzodioxole-5-ethanamine is distinguished from its closest congeners by the combination of a 3-methoxy substituent and the absence of an α-methyl group on the ethylamine side chain [1]. This specific configuration results in a human potency approximately twice that of mescaline, yet significantly lower than its α-methylated homologue MMDA, and a qualitatively distinct effect profile that lacks the nausea characteristic of mescaline [2]. These property differences are not predictable from structural similarity alone, underscoring the necessity of using the exact compound for reproducible pharmacological, analytical, or forensic studies.

Quantitative Differentiation Evidence for 7-Methoxy-1,3-benzodioxole-5-ethanamine vs. In-Class Analogs


Human Potency: Twice the Activity of Mescaline

In human self-experimentation, 7-methoxy-1,3-benzodioxole-5-ethanamine (lophophine) produces psychoactive effects at oral doses of 150–200 mg, establishing it as approximately twice the potency of mescaline (typical oral dose 200–400 mg) [1]. By contrast, its α-methylated homologue MMDA is active at 100–250 mg, and the non-methoxylated analog MDPEA requires >300 mg for threshold effects [2]. The potency rank order (MMDA ≈ lophophine > mescaline > MDPEA) demonstrates that the 3-methoxy group partially compensates for the potency loss incurred by removal of the α-methyl group.

psychedelic phenethylamine structure-activity relationship

Absence of Nausea: A Key Tolerability Differentiator from Mescaline

At active oral doses (150–200 mg), lophophine consistently produced no nausea in human subjects, whereas mescaline (200–400 mg) is well-documented to induce nausea in the majority of users [1]. This qualitative difference is explicitly noted by Shulgin: 'in contrast to mescaline, lophophine causes no nausea' [2]. The nausea-free profile, combined with a peaceful mood elevation and mild color enhancement without visual distortion, defines a distinct experiential signature compared to mescaline's more physically demanding and visually intense effects.

psychedelic side effects entactogen

Natural Occurrence: A Plant-Derived Phenethylamine Reference Standard

Lophophine has been confirmed as a minor but detectable alkaloid constituent of both Lophophora williamsii (peyote) and Echinopsis pachanoi (San Pedro cactus) by GC-MS analysis, co-occurring with mescaline [1]. In contrast, its α-methylated homologue MMDA and the non-methoxylated MDPEA have not been identified as natural products. This makes lophophine the only 3-methoxy-4,5-methylenedioxy-substituted scaffold accessible as both a naturally occurring alkaloid and a synthetic reference standard, uniquely positioned for biosynthetic pathway studies of tetrahydroisoquinoline alkaloids (e.g., anhalonine, lophophorine) for which it serves as the logical biosynthetic precursor [2].

natural product peyote phytochemistry

Structural Determinant of Activity: α-Demethylated Scaffold vs. Amphetamine Homologues

The defining structural feature of lophophine is the absence of the α-methyl group present in MMDA (3-methoxy-4,5-methylenedioxyamphetamine) [1]. This single methyl deletion converts the scaffold from an amphetamine to a phenethylamine, altering its metabolic vulnerability to monoamine oxidase (MAO) and potentially its pharmacokinetic half-life. While direct comparative metabolic stability data for lophophine vs. MMDA are not published, the general class principle is well-established: α-methyl substitution confers resistance to MAO-mediated deamination, typically prolonging half-life and increasing central nervous system exposure [2]. The observation that lophophine requires only a modest dose increase (150–200 mg vs. 100–250 mg for MMDA) to achieve comparable effects suggests that the 3-methoxy group partially offsets the metabolic liability of α-demethylation, making lophophine a valuable tool for dissecting the contributions of α-methylation to phenethylamine pharmacology.

medicinal chemistry structure-activity relationship metabolism

High-Value Application Scenarios for 7-Methoxy-1,3-benzodioxole-5-ethanamine


Psychedelic Structure-Activity Relationship (SAR) Studies

Lophophine serves as the critical α-demethylated control compound in any systematic SAR investigation of 3-methoxy-4,5-methylenedioxy-substituted phenethylamine psychedelics. When tested alongside MMDA (α-methylated) and mescaline (trimethoxy, no methylenedioxy), lophophine enables isolation of the α-methylation contribution to potency, metabolic stability, and receptor selectivity [1]. Its intermediate potency (ca. 2× mescaline) and nausea-free profile make it a cleaner phenotypic probe than mescaline for behavioral pharmacology assays [2].

Natural Product Biosynthesis & Phytochemical Reference Standard

As one of the few methylenedioxyphenethylamines confirmed to occur naturally in peyote and San Pedro cactus, lophophine is the authentic reference standard for GC-MS or LC-MS/MS identification of cactus alkaloid profiles [1]. Because it is the proposed biosynthetic intermediate for several tetrahydroisoquinoline alkaloids (anhalonine, lophophorine), stable-isotope-labeled lophophine could be used in precursor feeding studies to map alkaloid biosynthetic pathways in Lophophora species [2].

Forensic Toxicology & Controlled Substance Analog Identification

In forensic chemistry, the unambiguous identification of seized methylenedioxyphenethylamine analogs requires authentic reference standards with certified purity. Lophophine's distinct chromatographic retention (logP ~1.63; retention time distinguishable from positional isomer 2C-MMDA-2) and its unique mass spectral fragmentation pattern relative to MMDA and MDPEA make it an essential calibrant for forensic libraries [1]. Its legal status as an uncontrolled substance in many jurisdictions (though potentially covered by analogue acts) further necessitates its availability as a reference for legislative review [2].

In Vitro Metabolism & Toxicology Studies

The α-demethylated scaffold of lophophine makes it an ideal substrate for comparative in vitro metabolism studies using human liver microsomes or recombinant MAO isoforms [1]. Paired experiments with MMDA can quantify the protective effect of α-methylation against MAO deamination, while inclusion of a 3-methoxy group allows investigation of O-demethylation by CYP2D6—the primary metabolic pathway for methylenedioxy compounds. These data are critical for predicting human pharmacokinetics of emerging phenethylamine derivatives [2].

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